2-Ethyl-3'-iodobenzophenone
Description
2-Ethyl-3'-iodobenzophenone is a benzophenone derivative featuring an ethyl group at the 2-position of one aromatic ring and an iodine atom at the 3'-position of the second aromatic ring. The iodine atom enhances polarizability and can facilitate cross-coupling reactions, while the ethyl group may influence solubility and steric interactions.
Properties
IUPAC Name |
(2-ethylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCGEIAOZKRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3’-iodobenzophenone typically involves the iodination of 2-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of 2-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Reduction Products: 2-Ethyl-3’-iodobenzhydrol.
Oxidation Products: 2-Ethyl-3’-iodobenzoic acid.
Scientific Research Applications
2-Ethyl-3’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3’-iodobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, potentially enhancing its biological activity.
Comparison with Similar Compounds
Structural and Reactivity Insights
- Iodine Position: The 3'-iodo substituent in 2-Ethyl-3'-iodobenzophenone may offer different steric and electronic effects compared to 4'-iodo (e.g., 2-Ethyl-4'-iodobenzophenone). Iodo groups in ortho positions (e.g., 2'-iodo in 2-ACETOXY-2'-IODOBENZOPHENONE) can hinder rotation, affecting conformational stability .
- Functional Groups: The acetoxy group in 2-ACETOXY-2'-IODOBENZOPHENONE increases polarity (PSA = 43.4) and may enhance solubility in polar solvents compared to ethyl-substituted analogs .
- Reactivity: Ethyl esters (e.g., Ethyl 2-(2-iodobenzoyl)benzoate) are prone to hydrolysis under basic conditions, whereas ketones like 2-Ethyl-3'-iodobenzophenone are more stable but reactive in nucleophilic additions .
Biological Activity
2-Ethyl-3'-iodobenzophenone (CAS Number: 951884-88-1) is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-Ethyl-3'-iodobenzophenone features a benzophenone structure with an ethyl group at the 2-position and an iodine atom at the 3'-position. This unique substitution pattern influences its reactivity and biological interactions.
The biological activity of 2-Ethyl-3'-iodobenzophenone is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The iodine atom enhances the compound's reactivity, potentially increasing its binding affinity to biological molecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with various receptors, influencing signal transduction pathways.
- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, affecting bacterial cell membranes or metabolic functions.
Antimicrobial Properties
Research has indicated that 2-Ethyl-3'-iodobenzophenone exhibits antimicrobial activity against various bacterial strains. A study evaluated its effects on Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations.
Table 1: Antimicrobial Activity of 2-Ethyl-3'-iodobenzophenone
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
In addition to antimicrobial activity, 2-Ethyl-3'-iodobenzophenone has been investigated for its anticancer properties. A study focused on its effects on cancer cell lines demonstrated that it could induce apoptosis in certain types of cancer cells, potentially through the modulation of apoptotic pathways.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of 2-Ethyl-3'-iodobenzophenone in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity and bacterial load after treatment. -
Case Study on Cancer Treatment :
Another study involved the administration of the compound to mice with induced tumors. The treated group showed a marked decrease in tumor size compared to the control group, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
